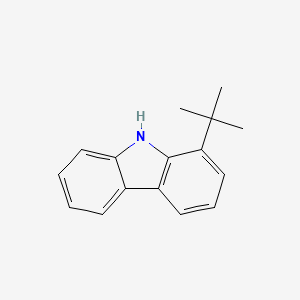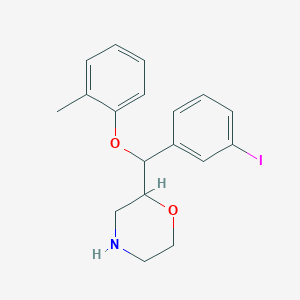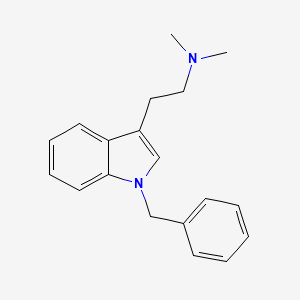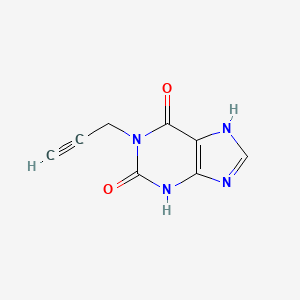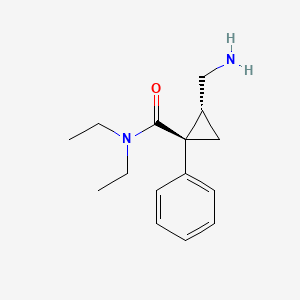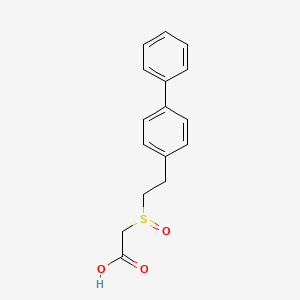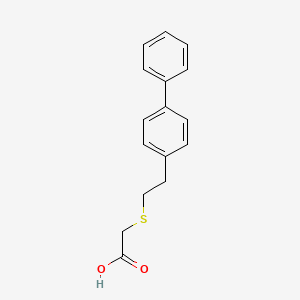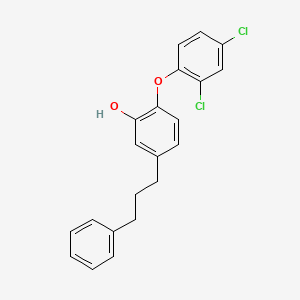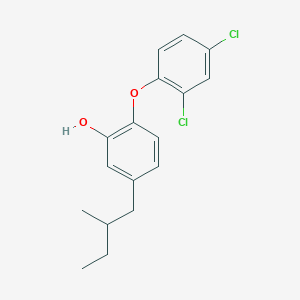
2-(2,3,4-trimethoxyphenyl)-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3,4-Trimethoxyphenyl)-1H-indene is an organic compound characterized by the presence of a trimethoxyphenyl group attached to an indene moiety. The trimethoxyphenyl group is known for its versatile pharmacophore properties, making it a significant component in various biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-trimethoxyphenyl)-1H-indene typically involves the use of 2,3,4-trimethoxybenzaldehyde as a starting material. One common method includes the following steps :
Methylation Reaction: 2,3,4-trihydroxybenzaldehyde is methylated using dimethyl sulfate in the presence of a phase transfer catalyst such as quaternary ammonium salt and sodium hydroxide. The reaction is carried out at 50-70°C.
Formylation Reaction: The methylated product undergoes a formylation reaction using Vilsmeier-Haack reagent to yield 2,3,4-trimethoxybenzaldehyde.
Cyclization: The final step involves the cyclization of 2,3,4-trimethoxybenzaldehyde with an appropriate reagent to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process .
化学反応の分析
Types of Reactions
2-(2,3,4-Trimethoxyphenyl)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-(2,3,4-Trimethoxyphenyl)-1H-indene has a wide range of applications in scientific research :
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer, anti-fungal, and anti-bacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit tubulin polymerization and other molecular targets.
Industry: Utilized in the development of new materials and chemical intermediates.
作用機序
The mechanism of action of 2-(2,3,4-trimethoxyphenyl)-1H-indene involves its interaction with various molecular targets . The trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division. Additionally, it can interact with heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and other enzymes, leading to its diverse biological activities.
類似化合物との比較
2-(2,3,4-Trimethoxyphenyl)-1H-indene can be compared with other compounds containing the trimethoxyphenyl group :
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor.
Combretastatin: A potent microtubule targeting agent.
These compounds share similar pharmacophore properties but differ in their specific molecular structures and biological activities. The uniqueness of this compound lies in its indene moiety, which contributes to its distinct chemical and biological properties.
特性
分子式 |
C18H18O3 |
|---|---|
分子量 |
282.3 g/mol |
IUPAC名 |
2-(2,3,4-trimethoxyphenyl)-1H-indene |
InChI |
InChI=1S/C18H18O3/c1-19-16-9-8-15(17(20-2)18(16)21-3)14-10-12-6-4-5-7-13(12)11-14/h4-10H,11H2,1-3H3 |
InChIキー |
ULQHBVJHLIJHLL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)C2=CC3=CC=CC=C3C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



